5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one
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Overview
Description
5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is a heterocyclic compound that features a pyridazine ring substituted with bromine and trifluoromethyl groups
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
Tfmp derivatives are known to have various biological and pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: The pyridazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-chloropyridin-3-ol: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
4-Bromo-6-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
Uniqueness
5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is unique due to the presence of both bromine and trifluoromethyl groups on the pyridazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for enhanced biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O/c6-2-1-3(5(7,8)9)10-11-4(2)12/h1H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMLTIVUCGYHGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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